molecular formula C13H11N B14456177 3-(1-Phenylethenyl)pyridine CAS No. 74309-58-3

3-(1-Phenylethenyl)pyridine

Cat. No.: B14456177
CAS No.: 74309-58-3
M. Wt: 181.23 g/mol
InChI Key: AAEOSEDYHVWUIF-UHFFFAOYSA-N
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Description

3-(1-Phenylethenyl)pyridine: is an organic compound with the molecular formula C₁₃H₁₁N and a molecular weight of 181.2331 g/mol It is a derivative of pyridine, featuring a phenylethenyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of pyridine derivatives with phenylethenyl halides in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.

Another method involves the condensation reaction of 2,3-ene-1,5-diones with ammonia, which provides a straightforward route to pyridine derivatives . This reaction is often performed in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the scale-up of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization , ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

3-(1-Phenylethenyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine), and appropriate solvents.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

3-(1-Phenylethenyl)pyridine has several scientific research applications, including:

Properties

CAS No.

74309-58-3

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3-(1-phenylethenyl)pyridine

InChI

InChI=1S/C13H11N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-10H,1H2

InChI Key

AAEOSEDYHVWUIF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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